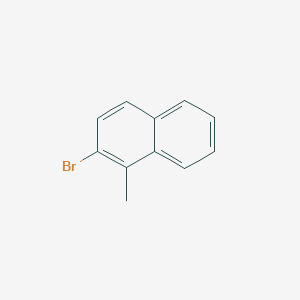

2-Bromo-1-methylnaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJFBKVIGAYAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498116 | |

| Record name | 2-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20601-22-3 | |

| Record name | 2-Bromo-1-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20601-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20601-22-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-methylnaphthalene is a halogenated aromatic hydrocarbon with a naphthalene core structure. Its specific substitution pattern, with a bromine atom at the 2-position and a methyl group at the 1-position, imparts distinct chemical reactivity and physical characteristics that make it a molecule of interest in synthetic organic chemistry. As a substituted naphthalene, it serves as a versatile building block for the construction of more complex molecular architectures, potentially leading to the development of novel materials and pharmaceutical agents. This guide provides a comprehensive overview of the physical properties of this compound, grounded in authoritative data to support research and development endeavors.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical compound is to establish its precise molecular structure and unambiguous identifiers.

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 20601-22-3 | [1][2][3] |

| Molecular Formula | C₁₁H₉Br | [1][2][3] |

| Molecular Weight | 221.09 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| InChI | InChI=1S/C11H9Br/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 | [3] |

| InChIKey | AEJFBKVIGAYAQV-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C=CC2=CC=CC=C12)Br | [3] |

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various chemical reactions. While specific experimental data for this isomer is limited, properties can be inferred from closely related isomers and general principles of physical organic chemistry. It is important to distinguish this compound from its more commonly documented isomer, 1-Bromo-2-methylnaphthalene (CAS No. 2586-62-1).

| Property | Value | Notes | Source |

| Appearance | Clear yellow liquid | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4] |

| Boiling Point | 296 °C (lit.) | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4][5][6] |

| Density | 1.418 g/mL at 25 °C (lit.) | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4][5][6] |

| Refractive Index | n20/D 1.648 (lit.) | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4][5][6] |

| Water Solubility | Not miscible in water | Based on data for the isomer 1-Bromo-2-methylnaphthalene and the hydrophobic nature of the molecule. | [4][7] |

| Flash Point | >113 °C / >235.4 °F | Data for the isomer 1-Bromo-2-methylnaphthalene. | [4][8] |

Spectral Data for Structural Elucidation

Spectroscopic techniques are indispensable for the confirmation of the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR spectral data for this compound suggests key chemical shifts that are diagnostic for its structure. The protons on the naphthalene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact shifts and coupling patterns influenced by the positions of the bromo and methyl substituents. The methyl protons are expected to appear as a singlet in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include aromatic C-H stretching vibrations (around 3100-3000 cm⁻¹), aromatic ring skeletal vibrations (around 1600 and 1500 cm⁻¹), and out-of-plane bending for the substituted naphthalene ring system (typically between 750-850 cm⁻¹). A stretching vibration for the aromatic C-Br bond is anticipated in the lower frequency region (around 600-500 cm⁻¹).[9]

Mass Spectrometry (MS)

In mass spectrometry, this compound will show a characteristic molecular ion peak (M⁺) with an isotopic pattern indicative of the presence of one bromine atom (a near 1:1 ratio of M⁺ and M⁺+2 peaks).[9] Fragmentation patterns would likely involve the loss of the bromine atom or the methyl group, providing further structural confirmation. PubChem indicates the availability of GC-MS data for this compound.[3]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[3]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Hazardous to the aquatic environment, long-term hazard (Category 4): May cause long lasting harmful effects to aquatic life.

Precautionary Measures

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be conceptualized from related transformations of substituted naphthalenes. A plausible synthetic route, adapted from procedures for similar compounds, would involve the bromination of 1-methylnaphthalene.

Workflow for the Synthesis of this compound

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology

This is a representative protocol and should be optimized and validated for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylnaphthalene in a suitable inert solvent such as carbon tetrachloride or dichloromethane. The reaction should be protected from light.

-

Bromination: Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the stirred solution of 1-methylnaphthalene at room temperature. The rate of addition should be controlled to manage any exotherm.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is quenched by washing with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. This is followed by washing with water and brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-defined molecular structure. While specific experimental data on its physical properties are not as abundant as for its isomers, a comprehensive understanding can be built from available data and established chemical principles. This guide provides a foundational resource for researchers, offering key physical data, safety information, and a conceptual synthetic protocol to facilitate its use in the laboratory and in the development of new chemical entities.

References

- Synchem. This compound.

- LookChem. Cas 2586-62-1, 1-BROMO-2-METHYLNAPHTHALENE.

- ChemicalBook. This compound synthesis.

- PubChem. This compound | C11H9Br | CID 12433511.

- Cheméo. Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1).

- PrepChem.com.

- BenchChem. Spectroscopic Analysis for Structural Confirmation of 1-Bromo-2-(bromomethyl)

- Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%.

- Guidechem. 1-BROMO-2-METHYLNAPHTHALENE CAS 2586-62-1 wiki.

- Fisher Scientific.

- Chemdad. 1-BROMO-2-METHYLNAPHTHALENE One Chongqing Chemdad Co..

Sources

- 1. synchem.de [synchem.de]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 1-Bromo-2-methylnaphthalene technical grade, 90 2586-62-1 [sigmaaldrich.com]

- 6. 1-BROMO-2-METHYLNAPHTHALENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Page loading... [guidechem.com]

- 8. fishersci.ca [fishersci.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-1-methylnaphthalene CAS number and structure

An In-Depth Technical Guide to 2-Bromo-1-methylnaphthalene for Advanced Research

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with substituted naphthalene scaffolds. We will explore the core chemical identity, synthesis, reactivity, and potential applications of this compound, a versatile but specific building block in organic synthesis.

Core Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic hydrocarbon. Its structure consists of a naphthalene ring system substituted with a methyl group at the C1 position and a bromine atom at the C2 position. This specific substitution pattern dictates its chemical reactivity and potential utility in synthetic chemistry.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 20601-22-3 .[1][2][3]

Chemical Structure:

-

IUPAC Name: this compound[2]

-

SMILES: CC1=C(C=CC2=CC=CC=C12)Br[2]

-

InChI Key: AEJFBKVIGAYAQV-UHFFFAOYSA-N[2]

The structure can be visualized as:

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary):

This protocol is a synthesized representation based on established chemical transformations for this class of compounds. [3]Direct adaptation from the primary literature is recommended for laboratory execution.

-

Step 1: Synthesis of 1-methyl-3H-indene from 1-Indanone

-

To a stirred solution of methylmagnesium bromide (1.1 eq.) in diethyl ether, add a solution of 1-Indanone (1.0 eq.) in diethyl ether dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude alcohol is then subjected to acid-catalyzed dehydration (e.g., using p-toluenesulfonic acid with heating) to yield 1-methyl-3H-indene.

-

-

Step 2: Ring Expansion to this compound

-

To a solution of 1-methyl-3H-indene (1.0 eq.) and potassium tert-butoxide (3.0 eq.) in diethyl ether, add bromoform (1.2 eq.) dropwise at low temperature.

-

Allow the mixture to stir at room temperature for 16 hours. [3] 3. The intermediate from this step is then treated with a strong base like potassium hydroxide in ethanol and heated to induce rearrangement and aromatization. [3] 4. After workup, the crude product is purified by column chromatography on silica gel to afford pure this compound.

-

Causality Note: The choice of a ring-expansion strategy is significant. Direct bromination of 1-methylnaphthalene is complex, as the methyl group activates the C4 and C5 positions for electrophilic substitution, making the selective introduction of bromine at the C2 position challenging. The indene-based route provides precise regiochemical control.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound for a drug development professional lies in its utility as a synthetic intermediate. The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. [4]The bromine atom at the C2 position is the key reactive handle for building molecular complexity.

Core Reactivity: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide variety of substituents, a cornerstone of modern medicinal chemistry for generating compound libraries and performing structure-activity relationship (SAR) studies.

Caption: Key cross-coupling reactions utilizing this compound.

Potential as a Pharmaceutical Building Block:

-

Scaffold for Bioactive Molecules: Naphthalene derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [4][5]This compound provides a starting point for novel analogs.

-

Molecular Probes: The rigid naphthalene core can serve as a fluorescent tag or a scaffold for designing probes to study biological systems.

-

Advanced Materials: Substituted naphthalenes are also crucial in the development of organic light-emitting diodes (OLEDs) and other electronic materials. [6]

Spectroscopic Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. While a comprehensive dataset is best obtained from a commercial supplier or direct measurement, the expected features are as follows:

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio). The molecular ion peaks would be expected at m/z 220 and 222.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show a singlet for the methyl protons and a complex series of multiplets in the aromatic region for the six naphthalene protons.

-

¹³C NMR: Would show 11 distinct signals, one for the methyl carbon and ten for the aromatic carbons, including the carbon atom bonded to bromine.

-

Researchers can access available spectral data through databases like PubChem, which links to sources such as SpectraBase. [2]

Safety and Handling

As a halogenated aromatic compound, this compound must be handled with appropriate care in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Aquatic Hazard, Long-Term | H413 | May cause long lasting harmful effects to aquatic life | [2]|

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains. [7]

Conclusion

This compound (CAS: 20601-22-3) is a valuable, regiochemically defined building block for advanced organic synthesis. While its direct biological applications are not extensively reported, its true potential is realized in its role as a precursor. The presence of a reactive bromine handle on the versatile naphthalene scaffold allows for the construction of complex molecular architectures through robust cross-coupling methodologies. For researchers in drug discovery and materials science, this compound offers a reliable entry point for the development of novel, high-value molecules.

References

- Synchem. This compound.

- PubChem. This compound | C11H9Br | CID 12433511.

- LookChem. Cas 2586-62-1, 1-BROMO-2-METHYLNAPHTHALENE.

- ChemicalBook. This compound synthesis.

- Fisher Scientific.

- BenchChem. The Biological Activity of Brominated Naphthalenes: A Technical Review for Drug Discovery and Development.

- PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. synchem.de [synchem.de]

- 2. This compound | C11H9Br | CID 12433511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.ca [fishersci.ca]

Navigating the Solubility of 2-Bromo-1-methylnaphthalene: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 2-Bromo-1-methylnaphthalene in Organic Solvents.

Introduction

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3] The introduction of a bromine atom, as seen in this compound, can significantly alter the molecule's physicochemical properties, influencing its biological activity and potential as a synthetic intermediate.[4] A critical parameter governing the utility of this compound in drug discovery and development is its solubility in organic solvents. Solubility dictates the feasibility of its use in synthesis, purification, formulation, and various analytical procedures.

This technical guide addresses the notable absence of comprehensive, publicly available quantitative solubility data for this compound. In lieu of a simple data repository, this document provides a robust framework for both the theoretical prediction and experimental determination of its solubility. By equipping researchers with the necessary theoretical knowledge and practical methodologies, this guide aims to empower scientists to generate the precise solubility data required for their specific applications.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. This compound is a halogenated aromatic hydrocarbon with the following key characteristics. It is important to note that multiple CAS numbers appear in the literature for this compound; however, the reported properties are consistent.

| Property | Value | Source(s) |

| CAS Number | 2586-62-1, 20601-22-3 | [5][6][7][8][9][10] |

| Molecular Formula | C₁₁H₉Br | [5][6][8][10] |

| Molecular Weight | 221.09 g/mol | [5][6][8][10] |

| Appearance | Clear yellow liquid | [5] |

| Boiling Point | 296 °C (lit.) | [5][8] |

| Density | 1.418 g/mL at 25 °C (lit.) | [5][8] |

| Refractive Index | n20/D 1.648 (lit.) | [5][8] |

| Water Solubility | Not miscible | [5][9] |

| Structure | ||

| SMILES: Cc1ccc2ccccc2c1Br | [7] | |

| InChI: 1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | [7][8] |

The structure of this compound, with its large, nonpolar naphthalene core and a single polar carbon-bromine bond, suggests a nuanced solubility profile. The molecule is predominantly nonpolar, which explains its immiscibility in water.

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models provide a valuable starting point for solvent selection.

The Principle of "Like Dissolves Like"

This fundamental principle of solubility states that a solute will dissolve best in a solvent that has a similar polarity. Given the predominantly nonpolar, aromatic nature of this compound, it is reasonable to predict higher solubility in nonpolar and weakly polar organic solvents. Solvents that can engage in van der Waals forces and potentially weak dipole-dipole interactions will likely be effective.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These are expected to be good solvents due to their ability to interact with the naphthalene ring system through van der Waals forces.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These may also be suitable, offering a balance of interactions.

-

Polar Protic Solvents (e.g., ethanol, methanol): While some solubility may be observed, the strong hydrogen bonding networks within these solvents might be less favorable for dissolving the largely nonpolar solute.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool. The total Hildebrand solubility parameter is divided into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated, and a smaller distance suggests a higher likelihood of solubility.[11]

Estimating Hansen Solubility Parameters for this compound:

Hansen Solubility Parameters for Common Organic Solvents:

The following table provides the HSP values for a selection of organic solvents to aid in preliminary solvent screening.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzyl Alcohol | 18.4 | 6.3 | 13.7 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| n-Butyl Acetate | 15.8 | 3.7 | 6.3 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

Data sourced from various compilations of Hansen Solubility Parameters.[11][17][18][19]

By estimating the HSP for this compound, researchers can calculate the Ra to each solvent in this list and prioritize those with the smallest distance for experimental validation.

Experimental Determination of Solubility

The most reliable method for obtaining accurate solubility data is through direct experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.[20][21]

Isothermal Shake-Flask Method Workflow

Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.

Detailed Experimental Protocol

1. Preparation of Saturated Solution: a. To a series of glass vials with screw caps, add a precisely weighed amount of the chosen organic solvent. b. Add an excess amount of this compound to each vial. The presence of undissolved liquid solute is necessary to ensure that the solution is saturated. c. Securely cap the vials to prevent solvent evaporation.

2. Equilibration: a. Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

3. Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to allow the excess solute to settle. b. To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed. c. Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette, taking care not to disturb the undissolved layer.

4. Quantification of Solute:

The concentration of this compound in the supernatant can be determined by several methods. Two common and reliable techniques are gravimetric analysis and UV-Vis spectroscopy.

a. Gravimetric Analysis: i. Transfer the accurately weighed aliquot of the supernatant to a pre-weighed, clean, and dry evaporating dish.[22] ii. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature may be used. iii. Once the solvent is completely removed, weigh the evaporating dish containing the solute residue.[23][24] iv. The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish. v. The solubility can then be calculated and expressed in units such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.[25][26]

b. UV-Vis Spectroscopy: i. This method is suitable if this compound has a distinct UV-Vis absorbance spectrum in the chosen solvent. ii. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.[27] iii. Sample Analysis: Take the aliquot of the saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. iv. Measure the absorbance of the diluted sample at λmax. v. Use the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.[28][29][30]

5. Data Reporting: a. The solubility should be reported at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Conclusion

References

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3.

-

Just, J., et al. (2021). Estimating Hansen Solubility Parameters of organic pigments by group contribution methods. ResearchGate. Retrieved from [Link]

-

Al-Hamdani, A. H., & Al-Obaidi, O. A. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Retrieved from [Link]

- Lin, Y., & Smart, N. G. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(17), 3035-3040.

-

Askadskii, A. A. (2008). Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules. Semantic Scholar. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2586-62-1, 1-BROMO-2-METHYLNAPHTHALENE. Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Retrieved from [Link]

-

Salvo, C. D., et al. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Pharmaceutical Communications. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]

-

Salvo, C. D., et al. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). Retrieved from [Link]

- Just, J., et al. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Chemical Engineering Science, 246, 116893.

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

BrainKart. (2018). Theory and Practice of Precipitation Gravimetry: Solubility Considerations. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

The Role of Naphthalene Derivatives in Pharmaceutical Intermediate Synthesis. (n.d.). Retrieved from [Link]

-

Hansen Solubility Parameters Values List. (n.d.). Scribd. Retrieved from [Link]

- Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-261.

-

Hansen, C. M. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromonaphthalene. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Stolar, T., et al. (2022). Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis. ResearchGate. Retrieved from [Link]

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. Retrieved from [Link]

-

Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. (n.d.). Retrieved from [Link]

Sources

- 1. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 1-溴-2-甲基萘 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. stenutz.eu [stenutz.eu]

- 12. researchgate.net [researchgate.net]

- 13. Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules | Semantic Scholar [semanticscholar.org]

- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 15. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 18. scribd.com [scribd.com]

- 19. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. enamine.net [enamine.net]

- 22. uomus.edu.iq [uomus.edu.iq]

- 23. pharmacyjournal.info [pharmacyjournal.info]

- 24. pharmajournal.net [pharmajournal.net]

- 25. Gravimetric Analysis [wiredchemist.com]

- 26. brainkart.com [brainkart.com]

- 27. researchgate.net [researchgate.net]

- 28. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. rootspress.org [rootspress.org]

- 30. improvedpharma.com [improvedpharma.com]

Spectroscopic Data of 2-Bromo-1-methylnaphthalene: An In-depth Technical Guide

Introduction

2-Bromo-1-methylnaphthalene is a substituted aromatic hydrocarbon with the molecular formula C₁₁H₉Br.[1][2] Its structure, featuring a naphthalene core with a methyl group at the 1-position and a bromine atom at the 2-position, makes it a valuable intermediate in organic synthesis. Accurate structural elucidation and purity assessment of such compounds are paramount in research and drug development. This guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group, as well as by anisotropic effects from the naphthalene ring system.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| CH₃ | 2.55 | s | - |

| H-3 | 7.45 | d | 8.5 |

| H-4 | 7.85 | d | 8.5 |

| H-5 | 7.95 | d | 8.0 |

| H-6 | 7.50 | t | 7.5 |

| H-7 | 7.60 | t | 7.5 |

| H-8 | 8.10 | d | 8.5 |

Interpretation and Rationale:

-

Methyl Protons: The methyl group protons are expected to appear as a singlet around 2.55 ppm. This chemical shift is downfield from a typical aliphatic methyl group due to the deshielding effect of the aromatic naphthalene ring.

-

Aromatic Protons: The six aromatic protons will appear in the range of 7.45-8.10 ppm. The exact chemical shifts and coupling patterns are predicted based on the substituent effects. The protons on the same ring as the substituents (H-3 and H-4) will be influenced by both the bromine and methyl groups. H-4 is expected to be the most downfield of this pair due to the deshielding effect of the adjacent bromine atom. The protons on the unsubstituted ring (H-5, H-6, H-7, and H-8) will exhibit a more typical naphthalene splitting pattern, with H-8 being the most deshielding due to its peri-position relative to the methyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the instrument to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Molecular Structure with Proton Numbering:

Caption: Molecular structure of this compound with proton numbering for NMR assignments.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum of this compound will display 11 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the attached substituents and the position within the fused ring system.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ | 22.5 |

| C-1 | 132.0 |

| C-2 | 125.5 |

| C-3 | 128.0 |

| C-4 | 127.5 |

| C-4a | 131.0 |

| C-5 | 126.5 |

| C-6 | 126.0 |

| C-7 | 125.0 |

| C-8 | 129.0 |

| C-8a | 134.0 |

Interpretation and Rationale:

-

Methyl Carbon: The methyl carbon is expected at a characteristic chemical shift of around 22.5 ppm.

-

Aromatic Carbons: The ten aromatic carbons will resonate between 125 and 134 ppm. The carbon bearing the bromine atom (C-2) is expected to be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect," while the carbon bearing the methyl group (C-1) will be shifted downfield. The quaternary carbons (C-1, C-2, C-4a, and C-8a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.

-

Instrument Setup: Use a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 2950-2850 | C-H stretching (methyl) | Medium |

| 1600-1450 | C=C stretching (aromatic ring) | Strong, multiple bands |

| 1450-1375 | C-H bending (methyl) | Medium |

| 850-750 | C-H out-of-plane bending (aromatic) | Strong |

| 600-500 | C-Br stretching | Medium-Strong |

Interpretation and Rationale:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the methyl group protons (below 3000 cm⁻¹).

-

C=C Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the naphthalene ring.

-

C-H Bending: The out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic ring.

-

C-Br Stretching: A medium to strong absorption is expected in the lower frequency region (600-500 cm⁻¹) corresponding to the C-Br stretching vibration.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: If the sample is a solid, place a small amount directly on the ATR (Attenuated Total Reflectance) crystal. If it is a liquid, a single drop is sufficient.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Major Fragment Ions

| m/z | Ion | Comments |

| 220/222 | [C₁₁H₉Br]⁺ | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |

| 141 | [C₁₁H₉]⁺ | Loss of a bromine radical ([M-Br]⁺). This is expected to be a major fragment. |

| 126 | [C₁₀H₆]⁺ | Loss of a methyl radical from the [M-Br]⁺ fragment. |

| 115 | [C₉H₇]⁺ | Further fragmentation of the naphthalene ring. |

Interpretation and Rationale:

-

Molecular Ion: The mass spectrum of this compound will exhibit a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern. Due to the presence of one bromine atom, there will be two peaks of approximately equal intensity at m/z 220 (for the ⁷⁹Br isotope) and m/z 222 (for the ⁸¹Br isotope).

-

Fragmentation Pattern: The most likely initial fragmentation is the cleavage of the C-Br bond, which is the weakest bond, to give a cation with m/z 141.[3][4] Subsequent fragmentation may involve the loss of the methyl group or rearrangement and fragmentation of the naphthalene ring system.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron impact (EI) ionization, where the sample is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide, while largely predictive, provides a solid foundation for the characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, the IR spectrum helps in identifying the key functional groups, and the mass spectrum confirms the molecular weight and provides clues about the molecule's stability and fragmentation. Researchers can use this guide to aid in the interpretation of their own experimental data, ensuring the accurate identification and characterization of this important synthetic intermediate.

References

-

Revised 13C NMR signal assignments of 2-(bromomethyl) naphthalene. Sci-Hub. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

This compound (C11H9Br). PubChemLite. Available at: [Link]

-

Spectral Database for Organic Compounds, SDBS. AIST. Available at: [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]

-

CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Available at: [Link]

-

NBO, NLO, HOMO–LUMO, NMR and Electronic spectral study on 1-Bromo-4-Methyl Naphthalene Quantum Computational and Spectroscopic (FT-IR, FT-Raman) Methods. IOSR Journal of Applied Chemistry. Available at: [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

-

Mass spectra of products and fragments from naphthalene formed in... ResearchGate. Available at: [Link]

-

Naphthalene, 1-methyl-. NIST WebBook. Available at: [Link]

-

Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. docbrown.info. Available at: [Link]

-

Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. docbrown.info. Available at: [Link]

-

2-Bromo-6-methylnaphthalene. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-methylnaphthalene from 1-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 2-bromo-1-methylnaphthalene, a valuable building block in organic synthesis, starting from 1-methylnaphthalene. Due to the regiochemical challenges associated with direct bromination, a strategic multi-step synthetic pathway is presented, ensuring the selective formation of the desired isomer. This document delves into the theoretical underpinnings of the reaction, provides detailed experimental protocols, and outlines the necessary safety precautions.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials for electronic applications. The precise placement of the bromine atom at the 2-position is crucial for subsequent functionalization, such as in cross-coupling reactions.

Direct electrophilic bromination of 1-methylnaphthalene is not a viable method for the selective synthesis of the 2-bromo isomer. The methyl group at the 1-position is an activating ortho-, para-directing group. In the naphthalene ring system, electrophilic substitution is kinetically favored at the α-positions (in this case, the 4- and 5-positions) due to the greater stabilization of the carbocation intermediate. Therefore, direct bromination would lead to a mixture of isomers, with 4-bromo-1-methylnaphthalene being a significant product.

To overcome this regioselectivity challenge, a multi-step synthesis is employed, leveraging the Sandmeyer reaction. This robust and reliable method allows for the introduction of a bromine atom at a specific position on an aromatic ring via a diazonium salt intermediate, which is generated from a primary aromatic amine.

The overall synthetic strategy from 1-methylnaphthalene to this compound is outlined below:

Figure 1: Proposed multi-step synthesis of this compound.

Theoretical Considerations: Navigating Regioselectivity

The success of this synthesis hinges on controlling the regioselectivity at each step.

2.1. Nitration of 1-Methylnaphthalene:

The introduction of the nitro group at the 2-position is the most critical and challenging step. As previously mentioned, the 4-position is electronically favored for electrophilic attack. However, by carefully controlling reaction conditions, it is possible to influence the isomeric ratio. Factors such as temperature, reaction time, and the specific nitrating agent can affect the product distribution. While the 4-nitro isomer is often the major product, the 2-nitro isomer can be formed and subsequently separated.

2.2. The Sandmeyer Reaction:

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halogen.[1] The reaction proceeds through the following key steps:

-

Diazotization: The primary aromatic amine (1-methyl-2-naphthylamine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt.[2]

-

Radical-Nucleophilic Aromatic Substitution: The diazonium salt is then treated with a copper(I) halide (in this case, copper(I) bromide). The copper(I) salt catalyzes the decomposition of the diazonium salt, generating a nitrogen molecule and an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired aryl bromide and regenerating the copper(I) catalyst.[1][3]

The Sandmeyer reaction is highly effective and provides excellent regiochemical control, as the position of the bromine atom is determined by the initial position of the amino group.[4][5]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Bromine and strong acids are corrosive and toxic; handle with extreme care.[6][7]

3.1. Step 1: Nitration of 1-Methylnaphthalene to 1-Methyl-2-nitronaphthalene

This is a representative protocol and may require optimization for the best isomeric ratio.

Reagents and Equipment:

| Reagent/Equipment | Quantity/Specification |

| 1-Methylnaphthalene | 14.2 g (0.1 mol) |

| Concentrated Sulfuric Acid (98%) | 30 mL |

| Concentrated Nitric Acid (70%) | 10 mL |

| Round-bottom flask | 250 mL |

| Dropping funnel | 50 mL |

| Magnetic stirrer and stir bar | - |

| Ice bath | - |

| Separatory funnel | 500 mL |

| Erlenmeyer flasks | Various sizes |

| Buchner funnel and filter paper | - |

| Diethyl ether or Dichloromethane | ~200 mL |

| Saturated sodium bicarbonate solution | ~100 mL |

| Brine (saturated NaCl solution) | ~50 mL |

| Anhydrous magnesium sulfate | ~10 g |

Procedure:

-

In the 250 mL round-bottom flask, cool the concentrated sulfuric acid to 0 °C using an ice bath.

-

Slowly add the 1-methylnaphthalene to the cold, stirring sulfuric acid.

-

In a separate beaker, prepare the nitrating mixture by carefully and slowly adding the concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the stirring solution of 1-methylnaphthalene in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-10 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker.

-

The nitro-product will precipitate as a solid or oil. Extract the mixture with diethyl ether or dichloromethane (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product will be a mixture of isomers. Separation of the 1-methyl-2-nitronaphthalene from the other isomers (primarily 1-methyl-4-nitronaphthalene) is achieved by fractional crystallization or column chromatography.

3.2. Step 2: Reduction of 1-Methyl-2-nitronaphthalene to 1-Methyl-2-naphthylamine

Reagents and Equipment:

| Reagent/Equipment | Quantity/Specification |

| 1-Methyl-2-nitronaphthalene | 18.7 g (0.1 mol) |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 67.7 g (0.3 mol) |

| Concentrated Hydrochloric Acid (37%) | 100 mL |

| Ethanol | 150 mL |

| Round-bottom flask with reflux condenser | 500 mL |

| Heating mantle | - |

| Sodium hydroxide solution (30% w/v) | ~200 mL |

| Diethyl ether or Dichloromethane | ~200 mL |

Procedure:

-

To a 500 mL round-bottom flask, add the 1-methyl-2-nitronaphthalene, tin(II) chloride dihydrate, and ethanol.

-

With vigorous stirring, slowly add the concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly and carefully neutralize the mixture by adding 30% sodium hydroxide solution until the solution is strongly basic (pH > 10). Tin hydroxides will precipitate.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 75 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield crude 1-methyl-2-naphthylamine. The product can be purified by vacuum distillation or recrystallization.

3.3. Step 3: Sandmeyer Reaction of 1-Methyl-2-naphthylamine to this compound

Reagents and Equipment:

| Reagent/Equipment | Quantity/Specification |

| 1-Methyl-2-naphthylamine | 15.7 g (0.1 mol) |

| Hydrobromic acid (48%) | 60 mL |

| Sodium nitrite (NaNO₂) | 7.6 g (0.11 mol) |

| Copper(I) bromide (CuBr) | 15.8 g (0.11 mol) |

| Beakers and Erlenmeyer flasks | Various sizes |

| Ice bath | - |

| Mechanical stirrer | - |

| Steam distillation apparatus | Optional, for purification |

Procedure:

-

Diazotization:

-

In a 500 mL beaker, dissolve 1-methyl-2-naphthylamine in 40 mL of 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice bath with stirring.

-

In a separate beaker, dissolve sodium nitrite in 20 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, dissolve copper(I) bromide in 20 mL of 48% hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the stirring copper(I) bromide solution.

-

A vigorous evolution of nitrogen gas will occur. Allow the mixture to warm to room temperature and then heat gently on a water bath (around 50-60 °C) for 30 minutes to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The crude this compound can be isolated by steam distillation or by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

If extracting, wash the organic layer with 10% sodium hydroxide solution, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.[8]

-

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₉Br |

| Molecular Weight | 221.09 g/mol |

| CAS Number | 20601-22-3 |

| Appearance | Expected to be a solid or oil |

(Note: Physical properties such as melting and boiling points should be determined experimentally and compared with literature values.)

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for confirming the structure. The spectrum of this compound is expected to show a singlet for the methyl protons and a complex pattern of signals in the aromatic region for the six naphthalene protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, confirming the presence of the methyl group and the brominated naphthalene core.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) and the characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of approximately equal intensity).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, as well as C=C stretching vibrations of the naphthalene core.

Safety and Handling

-

1-Methylnaphthalene: Combustible liquid. Harmful if swallowed and may be fatal if it enters airways. Toxic to aquatic life with long-lasting effects.[9]

-

Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Cause severe skin and eye burns. Handle with extreme care in a fume hood.

-

Tin(II) Chloride and Hydrochloric Acid: Corrosive and can cause burns.

-

Sodium Nitrite: Oxidizing agent and toxic.

-

Copper(I) Bromide: Harmful if swallowed.

-

This compound: Expected to be harmful if swallowed and may cause skin and eye irritation.[10]

Always consult the Safety Data Sheet (SDS) for each chemical before use. A thorough risk assessment should be conducted before starting any experimental work.

Conclusion

The synthesis of this compound from 1-methylnaphthalene requires a strategic multi-step approach to ensure the desired regioselectivity. The pathway involving nitration, reduction, and a subsequent Sandmeyer reaction provides a reliable method for obtaining the target compound. Careful control of reaction conditions and appropriate purification techniques are essential for achieving a high yield of the pure product. This guide provides a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | C11H9Br | CID 12433511 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Nuances of Electrophilic Substitution on Substituted Naphthalenes

An In-Depth Technical Guide to the Regioselective Electrophilic Bromination of 1-Methylnaphthalene

This guide provides a comprehensive examination of the electrophilic bromination of 1-methylnaphthalene, focusing on the mechanistic principles that dictate its high regioselectivity. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this classic yet crucial transformation in synthetic organic chemistry.

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. While the principles of EAS on benzene are well-understood, extending these concepts to polycyclic aromatic hydrocarbons (PAHs) like naphthalene introduces significant complexity. The non-uniform electron density across the naphthalene ring system—with the α-positions (1, 4, 5, 8) being inherently more reactive than the β-positions (2, 3, 6, 7)—is the first layer of this complexity. The introduction of a substituent, such as a methyl group, further refines the regiochemical outcome by imposing its own electronic and steric demands.

1-Methylnaphthalene (CAS 90-12-0) presents a fascinating case study.[1][2][3] The interplay between the intrinsic reactivity of the naphthalene core and the directing effects of the methyl group results in a highly selective bromination reaction, yielding predominantly a single isomer. Understanding the causality behind this selectivity is paramount for predicting outcomes and designing efficient synthetic routes.

The Core of Regioselectivity: A Mechanistic Deep Dive

The bromination of 1-methylnaphthalene proceeds via the canonical EAS mechanism, involving the formation of a positively charged intermediate known as an arenium ion or sigma complex.[4][5] The regioselectivity of the reaction is determined by the relative stability of the possible arenium ion intermediates that can be formed upon attack of the electrophile (Br⁺).

Electronic and Steric Influences

The methyl group at the C1 position is an activating group, donating electron density to the ring via an inductive effect and hyperconjugation. This activation is most pronounced at the positions ortho (C2) and para (C4) to the methyl group.

However, a purely electronic argument is insufficient. Steric hindrance plays a decisive role:[6][7]

-

Attack at C2 (ortho): This position is electronically activated, but it is severely sterically hindered by the adjacent C1-methyl group. The approach of the bulky electrophile is impeded, raising the activation energy for the formation of the corresponding arenium ion.

-

Attack at C8 (peri): This is another α-position that is ortho to the methyl group in a sense, but attack here is strongly disfavored due to profound steric repulsion between the incoming electrophile and the C1-methyl group. This peri-interaction is a well-known phenomenon in naphthalene chemistry.[8]

-

Attack at C4 (para): This position benefits from both electronic activation from the methyl group and the inherent high reactivity of an α-position. Crucially, it is sterically unencumbered, allowing for the facile approach of the electrophile.

Consequently, the transition state leading to the C4-substituted arenium ion is significantly lower in energy than those for other positions. This leads to the overwhelming formation of 4-bromo-1-methylnaphthalene (CAS 6627-78-7) as the major product.[9]

The Role of Kinetic vs. Thermodynamic Control

In some naphthalene substitutions, such as sulfonation, the product distribution can be governed by either kinetic or thermodynamic control.[10][11][12]

-

Kinetic Control: Favored at lower temperatures, yielding the product that is formed fastest (lowest activation energy).

-

Thermodynamic Control: Favored at higher temperatures with reversible reaction conditions, yielding the most stable product.

For the bromination of 1-methylnaphthalene, the reaction is essentially irreversible under standard conditions. The high stability of the arenium ion leading to the 4-bromo product ensures that this pathway has the lowest activation energy. Therefore, the reaction is under kinetic control, and the kinetic product is also the most stable plausible product, meaning the distinction is less critical here than in reversible reactions.

Visualization of the Reaction Mechanism

The following diagram illustrates the competing pathways for the bromination of 1-methylnaphthalene.

Caption: Reaction mechanism for the electrophilic bromination of 1-methylnaphthalene.

Experimental Protocol: Synthesis of 4-Bromo-1-methylnaphthalene

This protocol is a self-validating system designed for high yield and purity. It incorporates safety measures and clear work-up procedures essential for a research environment.

Materials and Equipment

| Compound | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Eq. |

| 1-Methylnaphthalene | 90-12-0[2] | 142.20 | 14.22 g (14.2 mL) | 1.0 |

| Bromine | 7726-95-6[13] | 159.81 | 16.0 g (5.1 mL) | 1.0 |

| Glacial Acetic Acid | 64-19-7[14] | 60.05 | 100 mL | - |

| Sodium Thiosulfate (sat. aq.) | 7772-98-7 | - | ~50 mL | - |

| Sodium Bicarbonate (sat. aq.) | 144-55-8 | - | ~50 mL | - |

| Dichloromethane | 75-09-2 | - | ~100 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | - | ~5 g | - |

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, gas trap (for HBr), heating mantle, separatory funnel, rotary evaporator.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 4-bromo-1-methylnaphthalene.

Step-by-Step Procedure

-

Setup: Assemble a 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap containing an aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the hydrogen bromide (HBr) gas that will evolve.

-

Reagent Charging: In the flask, dissolve 1-methylnaphthalene (14.22 g, 0.10 mol) in 60 mL of glacial acetic acid. In the dropping funnel, place a solution of bromine (16.0 g, 0.10 mol) in 40 mL of glacial acetic acid.

-

Bromine Addition: While stirring the naphthalene solution vigorously at room temperature, add the bromine solution dropwise from the dropping funnel over a period of approximately 60 minutes. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary. HBr gas will evolve during the addition.

-

Reaction: After the addition is complete, allow the dark reddish-brown mixture to stir at room temperature for an additional 2 hours, or until the reaction is deemed complete by TLC analysis.

-

Work-up & Quenching: Carefully pour the reaction mixture into 250 mL of cold water in a large beaker. A yellowish oil or solid may separate. Add saturated aqueous sodium thiosulfate solution dropwise with stirring until the red-brown color of excess bromine is discharged.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).

-

Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate (caution: CO₂ evolution), and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from ethanol or hexanes to yield pure 4-bromo-1-methylnaphthalene.

Safety Precautions

-

Bromine: Extremely toxic, corrosive, and causes severe burns.[13][15][16] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), safety goggles, and a face shield.[14] Be prepared to neutralize spills with sodium thiosulfate solution.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.[17][18][19] It is also a flammable liquid.[20] Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane: A volatile suspected carcinogen. All extractions and solvent removal must be performed in a fume hood.

-

Hydrogen Bromide: The reaction evolves HBr gas, which is toxic and corrosive. A gas trap is mandatory.[21]

Conclusion

The electrophilic bromination of 1-methylnaphthalene is a textbook example of how electronic and steric factors conspire to achieve high regioselectivity in aromatic chemistry. The reaction overwhelmingly favors substitution at the C4 position, producing 4-bromo-1-methylnaphthalene. This predictable outcome is a direct result of the C4 position being both electronically activated by the para-directing methyl group and sterically accessible. By understanding these guiding principles and employing a robust, safety-conscious experimental protocol, researchers can reliably synthesize this valuable chemical intermediate for applications in drug development and materials science.

References

- Sigma-Aldrich. Acetic acid - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/w200603]

- Carl Roth GmbH + Co. KG. Safety Data Sheet: Acetic acid. [URL: https://www.carlroth.com/com/en/acetic-acid/p/7332.1]

- ScienceLab.com. Acetic Acid MSDS. [URL: https://www.sciencelab.com/msds.php?msdsId=9922769]

- Wikipedia. 1-Methylnaphthalene. [URL: https://en.wikipedia.org/wiki/1-Methylnaphthalene]

- Sigma-Aldrich. 1-Methylnaphthalene 95%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m64204]

- Sigma-Aldrich. 1-Bromo-4-methylnaphthalene 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b72604]

- Carl Roth GmbH + Co. KG. Safety Data Sheet: Bromine. [URL: https://www.carlroth.com/com/en/bromine/p/2p0n.1]

- ChemicalBook. 1-Methylnaphthalene | 90-12-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6853839.htm]

- SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Bromine. [URL: https://www.seastarchemicals.com/wp-content/uploads/2020/09/S0212_Bromine_SDS_EN.pdf]

- Carl Roth GmbH + Co. KG. Safety Data Sheet: Acetic acid 40 %, pure. [URL: https://www.carlroth.com/medias/SDB-1EE0-GB-EN.pdf]

- AquaPhoenix Scientific. Safety Data Sheet: Acetic Acid 3M. [URL: https://www.aquaphoenixsci.com/sds/AA2403SS.pdf]

- Thermo Fisher Scientific. 1-Methylnaphthalene, 96%. [URL: https://www.thermofisher.

- BenchChem. Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene. [URL: https://www.benchchem.com/technical-support/synthesis-of-1-bromo-2-methoxynaphthalene]

- BenchChem. Technical Support Center: Synthesis of 1-Bromo-2-(bromomethyl)naphthalene. [URL: https://www.benchchem.com/technical-support/synthesis-of-1-bromo-2-bromomethyl-naphthalene]

- Tata Chemicals Limited. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [URL: https://www.tatachemicals.com/upload/msds/Bromine_SDS_21062021.pdf]

- Central Drug House (P) Ltd. BROMINE WATER MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://www.cdhfinechemical.

- Ricca Chemical Company. Safety Data Sheet - Bromine. [URL: https://www.riccachemical.com/sds/1195]

- Merck Millipore. 1-Methylnaphthalene CAS 90-12-0 | 820809. [URL: https://www.sigmaaldrich.com/US/en/product/mm/820809]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 81112, 1-Bromo-4-methylnaphthalene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-4-methylnaphthalene]

- WordPress.com. Electrophilic substitution of Naphthalene. [URL: https://chemforeveryone.wordpress.com/2024/03/15/electrophilic-substitution-of-naphthalene/]

- National Center for Biotechnology Information. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941198/]

- YouTube. 131. Polycyclic Electrophilic Aromatic Substitution Naphthalene. [URL: https://www.youtube.

- The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions. [URL: http://www.thecatalyst.org/experiments/cullen/cullen.html]

- Scribd. Thermodynamic and Kinetic Control of Reactions. [URL: https://www.scribd.com/document/443021898/Thermodynamic-and-Kinetic-Control-of-Reactions]

- Organic Syntheses. Naphthalene, 1-bromo-. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0132]

- TopSCHOLAR®, Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [URL: https://digitalcommons.wku.edu/cgi/viewcontent.cgi?article=1001&context=sel_pres]

- Wikipedia. Thermodynamic and kinetic reaction control. [URL: https://en.wikipedia.org/wiki/Thermodynamic_and_kinetic_reaction_control]

- PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152291/]

- Doc Brown's Chemistry. Benzene methylbenzene naphthalene bromination Electrophilic substitution. [URL: https://www.docbrown.info/page07/ASA2arenes3.htm]

Sources

- 1. 1-Methylnaphthalene - Wikipedia [en.wikipedia.org]

- 2. 1-甲基萘 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Methylnaphthalene | 90-12-0 [chemicalbook.com]

- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 11. scribd.com [scribd.com]

- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 13. carlroth.com [carlroth.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. seastarchemicals.com [seastarchemicals.com]

- 16. tatachemicals.com [tatachemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sds.chemtel.net [sds.chemtel.net]

- 19. carlroth.com [carlroth.com]

- 20. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Foreword: Beyond the Flask—Predictive Modeling in Modern Chemistry

An In-Depth Technical Guide to the Computational Chemistry of 2-Bromo-1-methylnaphthalene Reactivity